Cas no 69278-54-2 (N-Nitrosoethylmethylamine-d3 (Major))

N-Nitrosoethylmethylamine-d3 (Major) is a deuterated analog of N-nitrosoethylmethylamine, where three hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mass spectrometry and NMR-based studies, providing improved detection sensitivity and spectral resolution. The compound is particularly valuable in metabolic and toxicological research, where tracing pathways and identifying degradation products are critical. Its high isotopic purity ensures minimal interference in analytical applications. As a stable isotopologue, it serves as an internal standard for quantitative analysis, reducing experimental variability. The structural integrity and defined deuteration pattern make it a reliable reference material in carcinogenicity and environmental exposure studies.
N-Nitrosoethylmethylamine-d3 (Major) structure
69278-54-2 structure
Product Name:N-Nitrosoethylmethylamine-d3 (Major)
CAS No:69278-54-2
MF:C3H8N2O
MW:91.1269054412842
CID:1058227
PubChem ID:186832
Update Time:2025-06-08

N-Nitrosoethylmethylamine-d3 (Major) Chemical and Physical Properties

Names and Identifiers

    • N-Nitrosomethylethylamine-d3
    • N-Nitrosoethylmethylamine-d3 (Major)
    • N-(<sup>2</sup>H<sub>3</sub>)Methyl-N-nitrosoethanamine
    • N-Nitrosoethylmethyl
    • N-NitrosoethylMethyl-d3-aMine
    • Methane,nitroso
    • methoxyimine
    • Nitosomethan
    • Nitroso-methan
    • N-Nitroso-methyl-D3-aethylamin
    • N-Ethyl-N-(~2~H_3_)methylnitrous amide
    • DTXSID20988997
    • N-ethyl-N-(trideuteriomethyl)nitrous amide
    • HY-143852S
    • F91192
    • 69278-54-2
    • Ethanamine, N-(methyl-d3)-N-nitroso-
    • N-Nitroso-methylethylamine D3 (methyl D3)
    • N-Nitrosoethylmethylamine-d3
    • CS-0375636
    • Inchi: 1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3
    • InChI Key: RTDCJKARQCRONF-BMSJAHLVSA-N
    • SMILES: O=NN(C([2H])([2H])[2H])CC

Computed Properties

  • Exact Mass: 91.08250
  • Monoisotopic Mass: 91.082493121g/mol
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 46.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • PSA: 32.67000
  • LogP: 0.61950

N-Nitrosoethylmethylamine-d3 (Major) Pricemore >>

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